1-Methyl-1H-pyrazole-3,5-dicarbaldehyde

Description

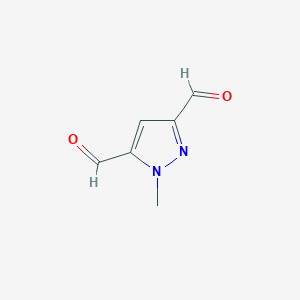

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazole-3,5-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-8-6(4-10)2-5(3-9)7-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUDDGKTFLHJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50783578 | |

| Record name | 1-Methyl-1H-pyrazole-3,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50783578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353245-45-1 | |

| Record name | 1-Methyl-1H-pyrazole-3,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50783578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1 Methyl 1h Pyrazole 3,5 Dicarbaldehyde

Established Synthetic Pathways for Pyrazole-3,5-dicarbaldehydes

The formation of the pyrazole-3,5-dicarbaldehyde scaffold relies on well-established principles of heterocyclic chemistry, primarily involving cyclocondensation reactions or the transformation of existing pyrazole (B372694) derivatives.

Synthesis from Diethyl 1H-pyrazole-3,5-dicarboxylate Derivatives

A common and effective route to 1-Methyl-1H-pyrazole-3,5-dicarbaldehyde begins with the corresponding 3,5-dicarboxylic acid esters, such as Diethyl 1H-pyrazole-3,5-dicarboxylate or its dimethyl analogue. This multi-step process involves N-methylation followed by reduction of the ester groups.

The initial step is the N-methylation of the pyrazole ring. A patent describes a method where Diethyl 1H-pyrazole-3,5-dicarboxylate is dissolved in acetone, to which potassium carbonate and iodomethane (B122720) are added. The mixture is heated to 60°C and stirred overnight to yield Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. This alkylation specifically targets the nitrogen atom of the pyrazole ring.

The subsequent and crucial step is the reduction of the two ester groups at the C3 and C5 positions to aldehydes. This transformation requires careful selection of reducing agents to avoid over-reduction to the corresponding diol. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are often employed at low temperatures to achieve the partial reduction of esters to aldehydes. The controlled addition of the reducing agent is critical to selectively form the desired this compound.

| Starting Material | Reagents | Intermediate/Product | Key Transformation |

| Diethyl 1H-pyrazole-3,5-dicarboxylate | 1. Iodomethane, K2CO3 | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | N-methylation |

| Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 2. DIBAL-H (controlled) | This compound | Dual ester reduction |

Approaches Involving 1,3-Dicarbonyl Precursors

The Knorr pyrazole synthesis and related methodologies represent a foundational approach to building the pyrazole ring. wikipedia.org This strategy involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. wikipedia.org To synthesize this compound, the required precursors would be a 1,3-dialdehyde equivalent and methylhydrazine.

The reaction of a 1,3-diketone with a hydrazine is a classic method for preparing pyrazoles. wikipedia.org For instance, the condensation of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole (B48361). wikipedia.org Following this logic, reacting a 1,3-dicarbonyl compound where the carbonyl groups are aldehydes (or protected aldehydes) with methylhydrazine would lead to the desired 1-methyl-3,5-dicarbaldehyde pyrazole structure. The use of methylhydrazine introduces the N-methyl group directly, but can lead to isomeric mixtures, a challenge addressed by regioselective strategies.

A variety of 1,3-dicarbonyl compounds or their synthetic equivalents can be used. youtube.com The choice of solvent and catalyst can influence the reaction's efficiency and regioselectivity. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to improve regioselectivity in similar pyrazole syntheses. thieme.de

Regioselective Synthesis Strategies for N-Methyl Pyrazole Systems

When synthesizing N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines like methylhydrazine, controlling the regioselectivity of the N-alkylation is a significant challenge. The reaction can potentially yield two different regioisomers (e.g., 1,3- and 1,5-disubstituted pyrazoles). researchgate.net

The outcome of the reaction is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. researchgate.netnih.gov For example, stepwise protocols can sometimes alter the chemo- and regioselectivity compared to one-pot procedures. nih.gov

To overcome these challenges, advanced methods have been developed to ensure high regioselectivity. A recent approach describes a highly selective N1-methylation of pyrazole heterocycles using sterically bulky α-halomethylsilanes as masked methylating reagents. researcher.lifenih.gov This method achieves excellent N1/N2 regioisomeric ratios (from 92:8 to >99:1) for a variety of pyrazole substrates. researcher.lifenih.gov The process involves N-alkylation with the bulky silyl (B83357) reagent, followed by protodesilylation using a fluoride (B91410) source and water to furnish the N-methyl pyrazole in good yield. researcher.lifenih.gov Such a strategy could be applied to a pre-formed pyrazole-3,5-dicarbaldehyde to ensure the correct placement of the methyl group.

Advanced Synthetic Techniques for Functionalization and Derivatization

Beyond building the ring from acyclic precursors, advanced techniques focus on modifying an existing pyrazole core to introduce the desired functional groups with high precision.

Introduction of Formyl Groups into Pyrazole Rings

The direct introduction of formyl (-CHO) groups onto a pyrazole ring is a key functionalization strategy. The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. researchgate.netmdpi.com The reaction typically uses a Vilsmeier reagent, formed from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nih.gov

Research has shown that the Vilsmeier-Haack reaction on N-substituted pyrazoles, such as 1-phenyl-3,5-dimethyl-1H-pyrazole, leads to formylation at the C4 position. researchgate.net The reaction has been successfully applied to a variety of hydrazones to generate pyrazole-4-carbaldehydes. degres.euresearchgate.netnih.gov

However, for the synthesis of this compound, formylation is required at the C3 and C5 positions. Direct diformylation at these positions using the Vilsmeier-Haack reaction is not typical. An alternative strategy involves the oxidation of a precursor like 1,3,5-trimethyl-1H-pyrazole. While strong oxidation of 3,5-dimethyl-1H-pyrazole with potassium permanganate (B83412) yields the corresponding 3,5-dicarboxylic acid, a more controlled oxidation could potentially yield the dialdehyde (B1249045). chemicalbook.com

| Reaction | Reagents | Typical Position of Functionalization | Reference |

| Vilsmeier-Haack | DMF, POCl₃ | C4 | researchgate.netdegres.eu |

| Oxidation | KMnO₄ | C3, C5 (to COOH) | chemicalbook.com |

Selective Functionalization at Pyrazole Ring Positions

The inherent reactivity of the pyrazole ring dictates the strategy for its selective functionalization. The C4 position is generally the most nucleophilic and susceptible to electrophilic substitution, while the C3 and C5 positions are more electrophilic. This reactivity pattern can be exploited to introduce different substituents at specific locations.

For the synthesis of this compound, functionalization at the C3 and C5 positions is paramount. This can be achieved through several advanced methods:

Halogenation followed by substitution: The pyrazole ring can be halogenated at the C3 and/or C5 positions. These halogenated intermediates can then undergo metal-catalyzed cross-coupling reactions or be converted into organometallic reagents, which can then be reacted with a formylating agent.

Directed Metalation: Using directing groups, it is possible to achieve regioselective metalation (lithiation, magnesiation, or zincation) at specific C-H bonds of the pyrazole ring. [3 from first search] Trapping the resulting organometallic intermediate with an appropriate electrophile, such as DMF, can introduce a formyl group.

Transition-Metal-Catalyzed C-H Functionalization: Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds. [4, 8 from first search] These methods, often employing palladium, rhodium, or iridium catalysts, can provide highly regioselective routes to substituted pyrazoles, potentially allowing for the direct introduction of formyl groups or their precursors at the C3 and C5 positions.

These advanced techniques offer precise control over the placement of functional groups, enabling the synthesis of complex pyrazole derivatives like this compound from simpler, more readily available pyrazole precursors.

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, several green chemistry principles can be integrated into the synthesis of this compound. These approaches aim to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One of the key areas for the application of green chemistry is the use of alternative energy sources to promote reactions. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. wikipedia.orgdegres.eunih.govsemanticscholar.orgresearchgate.net For instance, the Vilsmeier-Haack formylation, a potential though challenging route to the target compound, can be accelerated under microwave irradiation. degres.eusemanticscholar.orgwikipedia.org This technique can also be explored for other steps in the multi-step synthesis, such as the initial pyrazole formation or subsequent functional group modifications.

Another cornerstone of green chemistry is the reduction or elimination of volatile and toxic organic solvents. Solvent-free reaction conditions , where the reaction is carried out with neat reactants or on a solid support, can significantly reduce the environmental footprint of a synthetic process. nih.gov The oxidation of the diol intermediate to the final dicarbaldehyde is a step where solvent-free methods could be particularly beneficial. The use of supported oxidizing agents, such as manganese dioxide (MnO2), under mechanochemical conditions (ball-milling) has been shown to be effective for the deacylative oxidation of related pyrazoline systems and could be adapted for this transformation. nih.gov

The choice of reagents and catalysts is also critical from a green chemistry perspective. The use of milder and more selective oxidizing agents like the Dess-Martin periodinane (DMP) for the conversion of the diol to the dicarbaldehyde offers advantages over traditional chromium-based oxidants, which are highly toxic. wikipedia.orgresearchgate.netresearchgate.net DMP operates under neutral pH and at room temperature, leading to cleaner reactions and simpler workups. wikipedia.org Similarly, the Swern oxidation provides another metal-free alternative for this transformation. organic-chemistry.orgyoutube.comacademie-sciences.fr

The table below summarizes potential green chemistry approaches that could be applied to the synthesis of this compound.

Interactive Data Table: Potential Green Chemistry Approaches

| Synthetic Step | Conventional Method | Potential Green Alternative | Advantages of Green Alternative |

| Formylation | Vilsmeier-Haack with POCl₃ and DMF | Microwave-assisted Vilsmeier-Haack degres.eusemanticscholar.orgwikipedia.org | Reduced reaction time, potentially higher yields. |

| Oxidation of Diol | CrO₃ based oxidants | Dess-Martin periodinane (DMP) wikipedia.orgresearchgate.netresearchgate.net, Swern Oxidation organic-chemistry.orgyoutube.comacademie-sciences.fr | Milder conditions, avoids toxic heavy metals, high chemoselectivity. |

| Oxidation of Diol | Solution-phase oxidation | Solvent-free oxidation with supported MnO₂ under ball-milling nih.gov | Reduces solvent waste, simplified work-up. |

| General | Conventional heating | Microwave irradiation wikipedia.orgdegres.eunih.govsemanticscholar.orgresearchgate.netresearchgate.net | Faster reaction rates, improved energy efficiency. |

Chemical Reactivity and Transformational Chemistry of 1 Methyl 1h Pyrazole 3,5 Dicarbaldehyde

Reactions Involving the Aldehyde Functionalities

The two aldehyde groups are the primary sites of chemical transformation in 1-Methyl-1H-pyrazole-3,5-dicarbaldehyde. These groups undergo typical aldehyde reactions, including oxidation, reduction, and condensation, providing pathways to a variety of derivatives such as dicarboxylic acids, diols, and complex Schiff bases or macrocycles.

The aldehyde functionalities of this compound can be readily oxidized to the corresponding carboxylic acid groups. This transformation is a common strategy for introducing carboxylic acid moieties into the pyrazole (B372694) scaffold. Methods for oxidizing formyl groups on pyrazole rings are well-established in organic synthesis. ugm.ac.idreddit.com The resulting product is 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid, a valuable intermediate for the synthesis of coordination polymers, metal-organic frameworks (MOFs), and pharmacologically active molecules. organic-chemistry.orgrsc.org The dicarboxylic acid can be further converted to its ester derivatives, such as diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. researchgate.net

Table 1: Oxidation Products of this compound

| Starting Material | Product | IUPAC Name of Product |

| This compound | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid |

| 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate |

The reduction of the two aldehyde groups in this compound yields the corresponding diol, 1-Methyl-1H-pyrazole-3,5-dimethanol. This transformation is typically achieved using mild reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice. researchgate.net The reaction is generally carried out in an alcoholic solvent like methanol (B129727) or ethanol, where the borohydride selectively reduces the aldehyde functionalities to primary alcohols without affecting the aromatic pyrazole ring. ugm.ac.id This method is widely used for its high chemoselectivity, operational simplicity, and the environmental benignity of the reagent. ugm.ac.id Catalytic hydrogenation can also be employed for such reductions. researchgate.net The resulting diol is a useful precursor for synthesizing polyesters or ligands for coordination chemistry.

Table 2: Reduction of this compound

| Starting Material | Reagent | Product | Product Name |

| This compound | Sodium Borohydride (NaBH₄) | (1-methyl-1H-pyrazole-3,5-diyl)dimethanol | (1-methyl-1H-pyrazole-3,5-diyl)dimethanol |

The carbonyl groups of the dicarbaldehyde readily react with primary amines and related nucleophiles to form carbon-nitrogen double bonds (C=N), a reaction that is fundamental to the synthesis of imines, Schiff bases, and more complex supramolecular structures. google.comrsc.org

The reaction of this compound with two equivalents of a primary amine leads to the formation of a bis-imine, commonly known as a Schiff base. enamine.net This condensation reaction typically proceeds by the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the imine. rsc.orgias.ac.in The reaction is often catalyzed by a small amount of acid. google.com A wide variety of aromatic and aliphatic amines can be used, leading to a diverse library of pyrazole-based Schiff bases. researchgate.netosi.lv These compounds are of significant interest in medicinal chemistry and as ligands in coordination chemistry due to the presence of multiple coordination sites (the two imine nitrogens and the pyrazole nitrogen atom). enamine.net

Table 3: Examples of Schiff Bases Derived from Pyrazole Aldehydes

| Pyrazole Aldehyde | Amine Reactant | Product Type |

| Pyrazole-4-carbaldehyde | Aromatic Amines (e.g., p-toluidine, p-chloroaniline) | Schiff Base researchgate.net |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Aromatic Amines (e.g., p-toluidine) | Schiff Base |

| 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Substituted Aromatic Amines | Schiff Base ias.ac.in |

The difunctional nature of this compound makes it an ideal component for the synthesis of macrocycles through condensation reactions with diamines. A common strategy involves a [2+2] condensation, where two molecules of the dicarbaldehyde react with two molecules of a suitable diamine to form a large ring structure. This approach has been successfully used with 1H-pyrazole-3,5-dicarbaldehyde and various polyamines to create 26-membered polyaza macrocycles. These macrocyclic structures can act as host molecules in supramolecular chemistry, capable of binding metal ions or small organic molecules within their cavities. The pyrazole ring incorporated into the macrocyclic framework can participate in hydrogen bonding and π-stacking interactions, further stabilizing supramolecular assemblies.

Condensation Reactions with Amines and Hydrazines

Pyrazole Ring Reactivity and Substituent Effects

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the nature and position of its substituents. In this compound, the ring is substituted with one electron-donating group (the N-methyl group) and two strong electron-withdrawing groups (the C3 and C5 aldehyde groups).

Electrophilic Aromatic Substitution Studies on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. However, the reactivity of the ring is significantly influenced by the nature and position of its substituents. In the case of this compound, the pyrazole ring is substituted with two strongly electron-withdrawing aldehyde groups at the 3 and 5 positions. These groups deactivate the pyrazole ring towards electrophilic attack by withdrawing electron density.

Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, as this position is most activated by the ring nitrogen atoms. However, the deactivating effect of the two carbaldehyde groups in this compound makes electrophilic substitution challenging. Reactions such as nitration and halogenation, which are common for many aromatic compounds, would require harsh conditions to proceed on this deactivated ring system.

For instance, the nitration of 1-methylpyrazole (B151067) derivatives often yields the 4-nitro product. However, the presence of acetyl groups (another type of electron-withdrawing group) on the 1-methylpyrazole ring has been shown to influence the outcome of nitration, sometimes leading to the formation of furoxans in oleum. Nitration of 3-acetyl-1-methylpyrazole in acetic anhydride, a less harsh condition, has been reported to yield 4-nitro-3-acetyl-1-methylpyrazole. This suggests that under specific conditions, electrophilic substitution at the 4-position of this compound might be achievable, though likely with lower yields compared to more activated pyrazole systems.

Similarly, halogenation of pyrazoles typically occurs at the C4 position. Studies on various pyrazole derivatives have demonstrated that reagents like N-halosuccinimides can effectively introduce halogen atoms at this position. Given the deactivating nature of the aldehyde groups, it is expected that the halogenation of this compound would also require forcing conditions.

Nucleophilic Additions and Substitutions

The two aldehyde functional groups at the C3 and C5 positions of this compound are the primary sites for nucleophilic attack. These groups readily undergo a variety of nucleophilic addition and addition-elimination reactions, making this compound a valuable precursor for the synthesis of more complex molecules.

Knoevenagel Condensation: The aldehyde groups can participate in Knoevenagel condensations with active methylene (B1212753) compounds. For example, reaction with malononitrile (B47326) in the presence of a mild base would be expected to yield dicyanovinyl-substituted pyrazoles. Such reactions are common for pyrazole aldehydes and provide a route to extend the conjugation of the system.

Wittig Reaction: The Wittig reaction provides another important transformation for the aldehyde groups, allowing for the formation of carbon-carbon double bonds. Reaction with phosphorus ylides can convert the aldehyde functionalities into various substituted alkenes. This reaction is widely used in organic synthesis for the construction of complex olefinic structures.

Reduction and Oxidation: The aldehyde groups can be readily reduced to the corresponding alcohols or oxidized to carboxylic acids. Reduction can be achieved using standard reducing agents like sodium borohydride, which would convert the dicarbaldehyde to the corresponding diol, 1-methyl-1H-pyrazole-3,5-dimethanol. Conversely, oxidation with reagents such as potassium permanganate (B83412) or chromic acid would yield 1-methyl-1H-pyrazole-3,5-dicarboxylic acid.

Formation of Imines and Hydrazones: The aldehyde groups react with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. These reactions are fundamental in the derivatization of aldehydes and are often used to introduce new functionalities or to build larger molecular frameworks. For example, the reaction with substituted hydrazines can lead to the formation of various pyrazole-based azo compounds.

The following table summarizes some of the expected nucleophilic addition and substitution reactions of this compound:

| Reaction Type | Reagent(s) | Expected Product |

| Knoevenagel Condensation | Malononitrile, mild base | 1-Methyl-3,5-bis(2,2-dicyanovinyl)-1H-pyrazole |

| Wittig Reaction | Triphenylphosphine ylide (e.g., Ph3P=CH2) | 1-Methyl-3,5-divinyl-1H-pyrazole |

| Reduction | Sodium borohydride (NaBH4) | 1-Methyl-1H-pyrazole-3,5-dimethanol |

| Oxidation | Potassium permanganate (KMnO4) | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid |

| Imine Formation | Primary amine (e.g., Aniline) | N,N'-(1-methyl-1H-pyrazole-3,5-diylbis(methanylylidene))dianiline |

| Hydrazone Formation | Hydrazine (B178648) | This compound dihydrazone |

Influence of N-Methyl Substitution on Reactivity

Firstly, the N-methyl group prevents tautomerism, which is a characteristic feature of N-unsubstituted pyrazoles. This locks the molecule into a single tautomeric form, leading to more predictable and controlled reactivity. In N-unsubstituted pyrazoles, the acidic N-H proton can be removed, and the resulting anion can react with electrophiles at either nitrogen atom, often leading to a mixture of products. The N-methyl group eliminates this possibility, ensuring that reactions occur specifically on the substituted ring system.

Secondly, the methyl group is an electron-donating group, which can influence the electronic properties of the pyrazole ring. By donating electron density, the methyl group can slightly activate the ring towards electrophilic substitution compared to an N-H pyrazole, although this effect is largely overshadowed by the strong deactivating influence of the two aldehyde groups.

In the context of nucleophilic reactions at the aldehyde groups, the N-methyl group's electronic effect on the pyrazole ring is likely to be modest. The reactivity of the aldehydes is primarily governed by their inherent electrophilicity. However, the steric bulk of the N-methyl group is generally small and is not expected to significantly hinder the approach of nucleophiles to the aldehyde functionalities at the 3 and 5 positions.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Methyl 1h Pyrazole 3,5 Dicarbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the pyrazole (B372694) core structure and the position of its substituents.

The ¹H NMR spectrum of pyrazole derivatives provides key diagnostic signals for structural confirmation. nih.gov In 1-Methyl-1H-pyrazole-3,5-dicarbaldehyde, the protons of the two aldehyde groups are expected to appear as singlets in the downfield region of the spectrum, typically between δ 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The single proton attached to the C4 carbon of the pyrazole ring is also highly characteristic. It typically resonates as a sharp singlet, with its chemical shift influenced by the nature of the substituents at positions 3 and 5. For pyrazole-4-carbaldehyde derivatives, this proton signal is often observed in the range of δ 8.0 to 8.6 ppm. ekb.eg The N-methyl group gives rise to a distinct singlet, usually found further upfield, around δ 3.9 to 4.2 ppm.

Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Pyrazole Aldehyde Derivatives.

| Proton Type | Representative Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet |

| Pyrazole Ring (C4-H) | 6.3 - 8.6 | Singlet |

Note: Data compiled from various pyrazole derivatives. ekb.egrsc.orgrsc.orgchemicalbook.comchemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. nih.gov The aldehyde carbonyl carbons (C=O) of this compound are expected to produce signals in the highly deshielded region of the spectrum, typically between δ 185 and 195 ppm. ekb.eg

The carbons of the pyrazole ring have characteristic chemical shifts: C3 and C5, being attached to the electron-withdrawing aldehyde groups, are found downfield, often in the range of δ 140 to 155 ppm. The C4 carbon typically appears at a higher field, between δ 110 and 120 ppm. The N-methyl carbon signal is generally observed around δ 35 to 40 ppm.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments are instrumental in distinguishing between different types of carbon atoms. In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons, such as C3 and C5 in this case, are absent. This technique confirms the presence of the C4-H methine group and the N-CH₃ methyl group, while the aldehyde carbons and the substituted C3 and C5 positions will not show a signal.

Interactive Table: Typical ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Derivatives.

| Carbon Atom | Representative Chemical Shift Range (ppm) | DEPT-135 Signal |

|---|---|---|

| Aldehyde (-CHO) | 185 - 195 | Positive (CH) |

| Pyrazole Ring (C3) | 140 - 155 | No Signal (Quaternary) |

| Pyrazole Ring (C4) | 110 - 120 | Positive (CH) |

| Pyrazole Ring (C5) | 140 - 155 | No Signal (Quaternary) |

Note: Data compiled from various substituted pyrazoles. ekb.egrsc.orgresearchgate.netnih.gov

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound (C₆H₆N₂O₂), the molecular weight is 138.12 g/mol . High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. nih.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected to be observed at m/z 138. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for pyrazole aldehydes may include:

Loss of a formyl radical (-CHO): A peak at m/z 109, corresponding to the [M-CHO]⁺ ion.

Loss of carbon monoxide (CO): A peak at m/z 110, resulting from the [M-CO]⁺ ion.

Cleavage of the pyrazole ring: This can lead to various smaller fragment ions, characteristic of the pyrazole core structure. researchgate.net

The stability of the pyrazole ring often results in the molecular ion being one of the more abundant peaks in the spectrum. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would be dominated by the strong absorption of the aldehyde groups.

Key diagnostic absorption bands include:

C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl stretching vibration of the aromatic aldehyde groups.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretch of the aldehyde proton.

C-H Stretch (Aromatic/Aliphatic): Absorptions for the aromatic C-H stretch of the pyrazole ring appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretch of the N-methyl group is found around 2900-3000 cm⁻¹.

C=N and C=C Stretch: The stretching vibrations of the pyrazole ring (C=N and C=C bonds) typically appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

Interactive Table: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1680 - 1710 | Strong |

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Weak |

| Pyrazole Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-Methyl | Aliphatic C-H Stretch | 2900 - 3000 | Medium-Weak |

Note: Data compiled from various pyrazole and aldehyde containing compounds. researchgate.netresearchgate.netmdpi.com

Single-Crystal X-ray Diffraction Analysis

The pyrazole ring itself is expected to be essentially planar. researchgate.netspast.org The key conformational features of this compound are the orientations of the two aldehyde groups and the N-methyl group relative to this plane.

The torsion angles define the rotation around the single bonds connecting the aldehyde groups to the pyrazole ring (C2-C3-C(aldehyde)-O and C4-C5-C(aldehyde)-O). In related structures, such as 1,3-dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and an attached phenyl ring can vary significantly, indicating rotational freedom. researchgate.net For the dicarbaldehyde, intramolecular interactions and crystal packing forces will dictate whether the aldehyde groups are coplanar with the pyrazole ring. It is common for such substituents to be slightly twisted out of the ring plane to minimize steric hindrance. For example, in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the carboxylate group is nearly coplanar with the pyrazole ring, showing a torsion angle of 173.0(1)°. mdpi.com Similar near-planar arrangements would be expected for the aldehyde groups in the title compound, influenced by potential intramolecular hydrogen bonding or other crystal packing effects.

Interactive Table: Expected Torsion Angles in the Solid State for this compound based on Derivatives.

| Torsion Angle | Description | Expected Value (°) |

|---|---|---|

| C4-C3-C(aldehyde)-O | Orientation of the 3-aldehyde group | 0 - 20 or 160 - 180 |

| C3-C5-C(aldehyde)-O | Orientation of the 5-aldehyde group | 0 - 20 or 160 - 180 |

Note: Values are estimations based on crystallographic data of related substituted pyrazoles. mdpi.comresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

Hydrogen Bonding

Hydrogen bonds are a predominant feature in the crystal structures of pyrazole derivatives, significantly influencing their molecular assembly. In derivatives of this compound, various types of hydrogen bonds are observed. For instance, in the crystal structure of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, molecules form dimers through intermolecular C—H⋯O hydrogen bonds, resulting in distinct ring motifs. researchgate.net Similarly, weak C—H⋯O hydrogen bonds are responsible for linking molecules of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde into supramolecular tubes. nih.gov

In hydroxyl-substituted pyrazole derivatives, such as Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, strong O–H…N interactions link molecules into chains, which are further connected into centrosymmetric dimers by weaker C–H…O hydrogen bonds. mdpi.com The crystal structure of diethyl 1H-pyrazole-3,5-dicarboxylate 0.33-hydrate showcases a complex network of N—H⋯N, O(water)—H⋯N, O(water)—H⋯O(water), and N—H⋯O(water) hydrogen bonds, which assemble the molecules into a supramolecular aggregate. researchgate.net Protic pyrazole complexes also exhibit hydrogen bonding networks, sometimes involving co-crystallized solvent molecules. nih.gov

The following table summarizes representative hydrogen bond interactions found in the crystal structures of pyrazole dicarbaldehyde derivatives and related compounds.

| Compound | Interaction Type | Description | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | C—H⋯O | Forms molecular dimers | researchgate.net |

| 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C—H⋯O | Links molecules into supramolecular tubes | nih.gov |

| Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | O–H…N, C–H…O | Forms chains and centrosymmetric dimers | mdpi.com |

| Diethyl 1H-pyrazole-3,5-dicarboxylate 0.33-hydrate | N—H⋯N, O(w)—H⋯N, O(w)—H⋯O(w), N—H⋯O(w) | Assembles into a supramolecular aggregate | researchgate.net |

| Protic Pyrazole Complexes | N-H···Acceptor | Forms hydrogen bonding networks | nih.gov |

π-π Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, π-π stacking interactions are significant in the crystal packing of aromatic pyrazole derivatives. These interactions occur between the electron-rich pyrazole rings and adjacent aromatic systems. For example, the crystal packing of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is consolidated by weak aromatic π–π stacking with a centroid–centroid separation of 3.788 (3) Å. researchgate.net In other pyrazole-containing crystal structures, π–π stacking interactions are observed between pyrazole and tetrafluorobenzene rings. researchgate.net

Other weak non-covalent interactions, such as C—H⋯π and anion-π interactions, also contribute to the stability of the crystal lattice. In 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the crystal packing is stabilized by weak C—H⋯π interactions. nih.gov The analysis of coordination compounds containing pyrazole ligands has revealed the presence of anion‒π, C‒H···π, and C‒H···C interactions that stabilize the layered assembly of the compound. The comprehensive analysis of these non-covalent interactions is often facilitated by techniques such as Hirshfeld surface analysis and 2D fingerprint plots. kfupm.edu.sa

A summary of these non-covalent interactions is presented in the table below.

| Compound | Interaction Type | Geometric Parameters | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | π–π stacking | Centroid–centroid separation = 3.788 (3) Å | researchgate.net |

| Pyrazole-tetrafluorobenzene co-crystal | [π···π] stacking | Centroid-centroid distances = 3.68 Å and 3.69 Å | researchgate.net |

| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | C—H⋯π | - | nih.gov |

| Co(II) complex with 3,5-dimethylpyrazole (B48361) | Anion‒π, C‒H···π, C‒H···C | - |

The interplay of these varied intermolecular forces results in complex and often elegant three-dimensional supramolecular assemblies, which are fundamental to understanding the solid-state behavior of this compound and its derivatives.

Theoretical and Computational Investigations on 1 Methyl 1h Pyrazole 3,5 Dicarbaldehyde

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. eurasianjournals.com For 1-Methyl-1H-pyrazole-3,5-dicarbaldehyde, DFT calculations provide a detailed understanding of its geometry, stability, and reactivity.

Geometry Optimization and Energetic Stability Analysis

Theoretical geometry optimization of this compound, typically performed using DFT methods such as B3LYP with a basis set like 6-311++G(d,p), is the first step in computational analysis. rsc.org This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrazole (B372694) ring, while the LUMO is likely localized on the electron-withdrawing dicarbaldehyde moieties. The energies of these orbitals allow for the calculation of global chemical reactivity descriptors, which quantify the molecule's reactive tendencies. researchgate.netasrjetsjournal.org These descriptors, derived from the ionization potential (I) and electron affinity (A), provide a comprehensive profile of the molecule's reactivity.

Table 1: Global Chemical Reactivity Descriptors (Note: These are illustrative values based on typical DFT calculations for similar pyrazole aldehydes.)

| Descriptor | Formula | Description | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | ~ -7.5 |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | ~ -2.5 |

| Energy Gap | ΔE = ELUMO - EHOMO | Measure of chemical reactivity and stability | ~ 5.0 |

| Ionization Potential | I ≈ -EHOMO | Energy required to remove an electron | ~ 7.5 |

| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added | ~ 2.5 |

| Electronegativity | χ = (I + A) / 2 | Tendency to attract electrons | ~ 5.0 |

| Chemical Potential | μ = -(I + A) / 2 | Escaping tendency of electrons | ~ -5.0 |

| Chemical Hardness | η = (I - A) / 2 | Resistance to change in electron distribution | ~ 2.5 |

| Chemical Softness | S = 1 / (2η) | Reciprocal of hardness | ~ 0.2 |

| Electrophilicity Index | ω = μ² / (2η) | Propensity to accept electrons | ~ 5.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface is colored according to its electrostatic potential value: red indicates regions of most negative potential (electron-rich), blue indicates regions of most positive potential (electron-poor), and green represents areas of neutral potential. nih.govbhu.ac.in

For this compound, the MEP map would reveal the following:

Negative Regions (Red): The most intense negative potential is expected to be localized on the oxygen atoms of the two aldehyde groups due to the high electronegativity of oxygen. This makes them the primary sites for electrophilic attack. The pyridine-like nitrogen atom (N2) of the pyrazole ring would also exhibit a negative potential, indicating its nucleophilic character. uni-muenchen.de

Positive Regions (Blue): The most positive potential would be found around the hydrogen atoms of the aldehyde groups and the methyl group, identifying them as potential sites for nucleophilic attack.

The MEP analysis provides a clear, visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis. uni-muenchen.de

Vibrational Frequency Analysis (FT-IR, Raman Simulations)

Vibrational frequency analysis, calculated using DFT, serves two main purposes: it confirms that the optimized geometry is a true energy minimum (no imaginary frequencies), and it allows for the simulation of infrared (FT-IR) and Raman spectra. nih.govasrjetsjournal.org By comparing calculated vibrational frequencies with experimental data (if available), the accuracy of the computational model can be validated.

The simulated spectra for this compound would show characteristic peaks corresponding to its specific functional groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are theoretically predicted wavenumber ranges typical for this class of compounds.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | C-H Stretch | 2850 - 2750 |

| Methyl C-H | C-H Asymmetric/Symmetric Stretch | 2980 - 2870 |

| Aldehyde C=O | C=O Stretch | 1710 - 1680 |

| Pyrazole Ring | C=N Stretch | 1600 - 1550 |

| Pyrazole Ring | C=C Stretch | 1550 - 1480 |

| Methyl Group | C-H Bending | 1460 - 1380 |

Hirshfeld Surface Analysis for Intermolecular Interactions

For a hypothetical crystal structure of this compound, Hirshfeld analysis would likely reveal the significance of several types of non-covalent interactions. Based on studies of similar pyrazole derivatives, the most prominent contacts would be: researchgate.netas-proceeding.com

Table 3: Predicted Hirshfeld Surface Contact Contributions (Note: These percentages are illustrative, based on analyses of similar crystalline pyrazole structures.)

| Contact Type | Description | Estimated Contribution |

|---|---|---|

| H···H | Interactions between hydrogen atoms | ~40-60% |

| O···H/H···O | Hydrogen bonds involving aldehyde oxygens | ~15-25% |

| C···H/H···C | Van der Waals forces involving carbon and hydrogen | ~10-20% |

| N···H/H···N | Interactions with the pyrazole nitrogen atoms | ~5-10% |

These interactions, particularly the hydrogen bonds involving the aldehyde oxygens and contacts with the pyrazole nitrogen, would be the key forces governing the supramolecular architecture of the compound in the solid state.

Proton Affinity and Acidity Constant (pKa) Predictions and Comparisons for Pyrazole Systems

The basicity of pyrazoles, quantified by their proton affinity (PA) in the gas phase and their pKa value in solution, is a crucial physicochemical property. rsc.org Computational methods, particularly DFT, have been successfully used to predict these values for large sets of pyrazole derivatives. rsc.orgresearchgate.net

The primary site of protonation in pyrazole systems is the sp²-hybridized nitrogen atom (N2), which possesses a lone pair of electrons. rsc.org The pKa of the parent pyrazole is approximately 2.5. The substituents on the pyrazole ring significantly influence its basicity. For this compound, the two aldehyde groups at positions 3 and 5 are strongly electron-withdrawing. This electronic effect would decrease the electron density on the pyrazole ring, including at the N2 position. Consequently, the N2 nitrogen becomes less nucleophilic and less available for protonation.

Therefore, it is predicted that the pKa of this compound would be considerably lower than that of unsubstituted pyrazole, indicating reduced basicity. Comparative theoretical studies on substituted pyrazoles confirm that electron-withdrawing groups consistently lead to a decrease in both proton affinity and pKa values. rsc.orgresearchgate.net

Conformational Analysis and Tautomerism Studies

Theoretical and computational chemistry offer powerful tools to investigate the structural and electronic properties of molecules like this compound. nih.gov These methods, particularly Density Functional Theory (DFT), are crucial for understanding conformational preferences and the potential for tautomerism, which are fundamental to the molecule's reactivity and interactions. nih.gov

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation of the two carbaldehyde (formyl) groups at positions 3 and 5 of the pyrazole ring. The orientation of these groups relative to the pyrazole ring can be described by the dihedral angles O=C–C=N. For each formyl group, two principal planar conformations are possible: syn and anti. In the syn conformation, the carbonyl oxygen is oriented toward the adjacent ring nitrogen, while in the anti conformation, it is pointed away.

For a disubstituted pyrazole like this, three main planar conformers can be postulated:

syn-syn: Both formyl groups are in the syn orientation.

syn-anti: One formyl group is syn, and the other is anti.

anti-anti: Both formyl groups are in the anti orientation.

Computational studies on related heterocyclic aldehydes suggest that the planarity of the molecule is generally favored due to conjugation between the carbonyl groups and the aromatic pyrazole ring. In the crystal structure of similar compounds, such as 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the pyrazole and substituent rings are often twisted relative to each other to minimize steric hindrance. nih.gov For this compound, intramolecular interactions, such as weak hydrogen bonds or steric repulsion between the formyl hydrogens and the N-methyl group or the C4-hydrogen, will likely influence the relative stability of the conformers.

The relative energies of the conformers would determine their population at equilibrium. It is anticipated that the syn-anti and anti-anti conformers may be more stable than the syn-syn conformer due to reduced steric clash and unfavorable dipole-dipole interactions between the two oxygen atoms. Detailed DFT calculations would be required to quantify these energy differences and the rotational barriers between conformers.

Interactive Data Table: Postulated Conformers of this compound

| Conformer | C3-Formyl Orientation | C5-Formyl Orientation | Expected Relative Stability | Key Interactions |

| A | syn | syn | Potentially lowest | Dipole-dipole repulsion between oxygens. |

| B | syn | anti | Likely higher | Reduced steric and electrostatic repulsion. |

| C | anti | anti | Potentially highest | Minimal intramolecular repulsion. |

Tautomerism Studies

For this compound, the pyrazole nitrogen at position 1 is substituted with a methyl group. This "fixes" the pyrazole ring and prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, where the proton can shift between the two nitrogen atoms. nih.govresearchgate.net

However, other forms of tautomerism, such as keto-enol tautomerism involving the carbaldehyde groups, are theoretically possible, although generally unfavorable for simple aldehydes. The enol form would involve a C=C double bond and a hydroxyl group (C=CH-OH).

Possible (but Unlikely) Enol Tautomers:

3-formyl-5-(hydroxymethylene)-1-methyl-1H-pyrazole: Enolization of the C5-carbaldehyde.

5-formyl-3-(hydroxymethylene)-1-methyl-1H-pyrazole: Enolization of the C3-carbaldehyde.

3,5-bis(hydroxymethylene)-1-methyl-1H-pyrazole: Enolization of both carbaldehyde groups.

Computational studies on pyrazoles with carbonyl-containing substituents, such as esters and amides, have shown that the keto (or in this case, the aldehyde) form is overwhelmingly more stable. nih.gov The aromaticity of the pyrazole ring provides significant stabilization that would be disrupted by the formation of an exocyclic double bond in an enol tautomer. Therefore, this compound is expected to exist exclusively as the dicarbaldehyde form under normal conditions.

Studies on related pyrazoles have utilized various spectroscopic and computational methods to investigate tautomeric equilibria. nih.gov For N-unsubstituted pyrazoles, factors like the electronic nature of substituents, solvent polarity, and hydrogen bonding capabilities significantly influence which tautomer is favored. nih.govrsc.org In the case of this compound, the absence of an N-H proton simplifies the system, making significant tautomerism highly improbable.

Interactive Data Table: Tautomeric Forms Analysis

| Tautomeric Form | Description | Expected Stability | Reason |

| Dicarbaldehyde | Both substituents are aldehyde groups. | High | Aromaticity of the pyrazole ring is maintained. |

| Mono-enol | One aldehyde group is in its enol form. | Very Low | Disruption of pyrazole ring aromaticity. |

| Di-enol | Both aldehyde groups are in their enol forms. | Extremely Low | Significant loss of aromatic stabilization. |

Coordination Chemistry and Supramolecular Assembly with 1 Methyl 1h Pyrazole 3,5 Dicarbaldehyde

Role as a Versatile Ligand for Metal Complexes and Coordination Polymers

The unique architecture of 1-Methyl-1H-pyrazole-3,5-dicarbaldehyde, featuring a central pyrazole (B372694) ring flanked by two aldehyde groups, positions it as a highly adaptable ligand in coordination chemistry. This bifunctionality allows it to bridge multiple metal centers, facilitating the creation of diverse and complex architectures.

Chelation Modes and Coordination Geometries with Metal Ions

The pyrazole moiety offers several coordination modes. The pyrazolate anion, formed by deprotonation, can act as an anionic monodentate ligand, an exo-bidentate ligand bridging two metal centers through its two nitrogen atoms, or an endo-bidentate ligand. uninsubria.it Neutral pyrazole ligands typically coordinate in a monohapto fashion through one of the nitrogen atoms. uninsubria.it

For this compound, the primary coordination sites are the two nitrogen atoms of the pyrazole ring and the oxygen atoms of the two carbonyl groups. This allows for several potential chelation and bridging modes:

N,N'-Bridging: The two pyrazole nitrogen atoms can bridge two different metal centers, a common mode for pyrazolate ligands that facilitates the formation of polynuclear systems. uninsubria.it

N,O-Chelation: One pyrazole nitrogen and the adjacent aldehyde oxygen can chelate to a single metal ion, forming a stable five-membered ring. Similar N,O-chelation is observed in pyrazole-acetamide complexes, which form six-membered chelate rings. nih.gov

Bridging via Aldehyde Groups: The aldehyde oxygen atoms can coordinate to metal ions, acting as bridging points between metal centers.

Combined Modes: The ligand can utilize a combination of these modes, for example, chelating to one metal via an N,O-site while the other aldehyde group or pyrazole nitrogen binds to an adjacent metal center, leading to the formation of extended networks.

The resulting coordination geometries are diverse, ranging from square planar and tetrahedral to octahedral, depending on the metal ion, its coordination number, and the participation of other co-ligands or solvent molecules in the coordination sphere. rsc.orgnih.govnih.gov

Design and Synthesis of Discrete Metal Complexes

The synthesis of discrete metal complexes with pyrazole-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in a solvent. nih.govacs.org For this compound, this would involve combining it with metal salts like chlorides, nitrates, or carboxylates. The stoichiometry of the reactants and reaction conditions such as temperature and solvent can influence the nuclearity of the resulting complex, yielding mononuclear, dinuclear, or higher polynuclear species. acs.orgresearchgate.net

The aldehyde functional groups are also highly reactive and can be used to design more complex ligands prior to metal coordination. A common strategy involves the condensation reaction of the aldehyde with amines to form Schiff bases. nih.govnih.govekb.eg These Schiff base ligands offer expanded coordination pockets and can lead to complexes with different geometries and properties. For instance, Schiff bases derived from pyrazole-4-carboxaldehyde have been used to synthesize a variety of cobalt, nickel, copper, and zinc complexes with proposed square planar or octahedral geometries. nih.gov

Formation of One-, Two-, and Three-Dimensional Coordination Polymers

The bifunctional nature of this compound makes it an excellent candidate for constructing coordination polymers (CPs). By linking metal ions or metal clusters, it can propagate a network in one, two, or three dimensions. The final dimensionality is influenced by the coordination mode of the ligand and the preferred geometry of the metal ion. researchgate.net

1D Chains: If the ligand bridges metal centers in a linear fashion, one-dimensional chains can be formed. This has been observed in CPs where pyrazole ligands bridge copper(II) ions. acs.orgresearchgate.net

2D Layers: More complex bridging can lead to the formation of two-dimensional sheets. Cadmium(II) has been shown to form 2D CPs with di(pyrazol-1-yl)alkane-dicarboxylic acids. researchgate.net

3D Frameworks: With the potential for connectivity in multiple directions, the formation of three-dimensional frameworks is highly feasible. The analogous ligand 1-(3,5-dicarboxy-benzyl)-1H-pyrazole-3,5-dicarboxylic acid has been used to construct 3D CPs with various transition metals. rsc.org Similarly, organotin-based coordination polymers with 3,5-pyrazoledicarboxylic acid have been shown to form complex 2D and 3D supramolecular structures. acs.org

The reaction between copper(II) carboxylates and pyrazole can yield a mixture of discrete complexes and coordination polymers, with the outcome dependent on factors like the basicity of the carboxylate co-ligand. acs.orgresearchgate.net This highlights the subtle control that can be exerted over the self-assembly process.

Metal-Organic Frameworks (MOFs) Construction

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous nature. The designable structure of pyrazole-based ligands makes them ideal components for creating robust and functional MOFs. researchgate.net

Utilization of Pyrazole Dicarboxylate/Dicarbaldehyde Ligands in MOF Synthesis

While direct use of this compound in MOF synthesis is not yet widely reported, its dicarboxylate analogue, 1H-pyrazole-3,5-dicarboxylic acid (H₃pdca), is a well-established linker. researchgate.net The principles of MOF construction using the dicarboxylate are directly relevant to the dicarbaldehyde, which can be considered a precursor ligand. The aldehyde groups can be readily oxidized to carboxylic acids for use in conventional MOF synthesis.

Several notable MOFs have been constructed using pyrazole-dicarboxylate ligands:

rht-MOFs: Ligands like 5-(pyrazole-4-yl)isophthalic acid have been used to synthesize MOFs with the rht-topology, which is of interest for gas storage and separation applications. mdpi.com

rtl-MOFs: Azo-functionalized pyrazole-isophthalic acid ligands have been employed to create rtl-MOFs with copper and zinc. mdpi.com

Chiral MOFs: A T-shaped bifunctional pyrazole-isophthalate ligand was used to synthesize a chiral MOF with a rare 3,6T22-topology, demonstrating the potential for creating frameworks for enantioselective applications. mdpi.com

The aldehyde groups of this compound could also be used to build more complex, pre-designed linkers through Schiff base chemistry before their assembly into a MOF structure, a strategy that allows for the introduction of additional functional sites within the framework.

Influence of Ligand Conformation and Flexibility on MOF Architecture

The final structure and topology of a MOF are heavily dependent on the geometry and flexibility of its organic linkers. acs.org For ligands based on this compound, two main structural factors are at play:

Rigid Pyrazole Core: The central pyrazole ring is a rigid, planar unit. This rigidity helps to impart stability and predictability to the resulting framework.

Research on bis-pyrazole ligands has shown that the conformational flexibility of the ligand plays a decisive role in determining both the dimensionality and the topology of the final MOF structure, leading to architectures ranging from 2D grids to 3D diamondoid networks. acs.org This interplay between a rigid core and flexible connecting groups is a key design principle in creating dynamic or "smart" MOFs that can respond to external stimuli.

Data Tables

Table 1: Examples of Coordination Complexes and Polymers with Related Pyrazole-Based Ligands

| Metal Ion | Ligand | Formula of Complex/Polymer | Coordination Geometry/Mode | Dimensionality | Ref. |

|---|---|---|---|---|---|

| Cu(II) | Pyrazole, 2-Furancarboxylate | [Cu₃(μ₃-OH)(μ-pz)₃(Furc)₂(Hpz)]·H₂O | Trinuclear cluster | 0D (Discrete) | acs.org |

| Cu(II) | Pyrazole, Benzoate (B1203000) | [Cu(Bnz)₂(Hpz)₂] | Mononuclear | 0D (Discrete) | acs.org |

| Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | [Cd(L)₂Cl₂] | N,O-chelating, distorted octahedral | 0D (Discrete) | nih.gov |

| Cu(II) | Pyrazole | [Cu(pz)₂] | N,N'-bridging pyrazolate | 1D | acs.org |

| Cd(II) | 1,3-bis(pyrazol-1-yl)propane-4,4'-dicarboxylic acid | [Cd(L)(H₂O)] | Bridging dicarboxylate | 2D | researchgate.net |

| Zn(II) | 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid | {[Zn₃(HL)₂H₂O]·4H₂O}ₙ | - | 3D | rsc.org |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 1H-Pyrazole-3,5-dicarboxylic acid | |

| 5-(Pyrazole-4-yl)isophthalic acid | |

| 5-(4-(3,5-dimethyl-1H-pyrazolyl)azo)isophthalic acid | |

| 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate | |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | |

| 1-(3,5-dicarboxy-benzyl)-1H-pyrazole-3,5-dicarboxylic acid | |

| Pyrazole | |

| 1,3-bis(pyrazol-1-yl)propane-4,4'-dicarboxylic acid | |

| 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde | |

| Copper(II) 2-furancarboxylate | |

| Copper(II) benzoate | |

| Cadmium(II) chloride | |

| Zinc(II) salt |

Tuning Pore Sizes and Functionalities in MOFs Incorporating this compound Derivatives

The versatile chemical nature of this compound and its derivatives, particularly the corresponding dicarboxylic acids, makes them valuable building blocks in the synthesis of Metal-Organic Frameworks (MOFs). The strategic design of these organic linkers allows for the precise tuning of pore sizes and the introduction of specific functionalities within the MOF structure.

Similarly, the simpler 3,5-pyrazoledicarboxylic acid has been employed to construct a neodymium-based MOF, {[Nd₂(L₁)₃·6H₂O]·H₂O}n, which forms a monoclinic crystal system. google.com In this structure, the carboxylate groups of the pyrazole ligand bridge neodymium ions, creating a stable, porous framework. google.com The ability to form such stable structures with lanthanide metals highlights the potential of pyrazole dicarboxylate linkers in creating MOFs with unique magnetic and optical properties.

The principle of tuning MOF properties through linker modification is a cornerstone of MOF design. By altering the length and functionality of the organic linker, it is possible to systematically control the pore dimensions and the chemical environment within the pores. This has been demonstrated in zirconium-based MOFs where the use of different monocarboxylate modulators allows for tunable porosity. While not directly involving this compound, these studies establish a clear precedent for how its derivatives can be used to engineer MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Table 1: Examples of MOFs constructed from pyrazole dicarboxylic acid derivatives.

| Compound/Ligand | Metal Ion(s) | Resulting MOF Structure | Key Properties/Features | Reference |

|---|---|---|---|---|

| 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid | Zn(II), Ba(II), Cd(II), Cu(II) | Five new 3D MOFs | Luminescence sensing for Fe³⁺, antiferromagnetic exchange phenomena. | rsc.org |

Self-Assembly Processes

Hydrogen Bonding Networks in Crystalline Architectures

The 1H-pyrazole moiety is a versatile building block for creating intricate hydrogen-bonded supramolecular structures due to the presence of both a hydrogen-bond donor (the pyrrolic N-H group) and a hydrogen-bond acceptor (the pyridinic nitrogen atom). csic.es This dual functionality allows pyrazole derivatives to form a variety of hydrogen-bonded assemblies, including dimers, trimers, tetramers, and polymeric chains (catemers). csic.es In derivatives of this compound, while the N-methylation removes the N-H donor capability, the aldehyde groups can act as hydrogen bond acceptors, and other parts of the molecule or co-crystallized species can participate in hydrogen bonding.

Research on related 3,5-disubstituted pyrazoles demonstrates the significant influence of substituents on the resulting hydrogen-bonded network. For instance, 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles form different supramolecular structures depending on the para-substituent (X) on the phenyl ring. csic.es An amino-substituted derivative (X = NH₂) forms a 2D hydrogen-bonded network, while a nitro-substituted compound (X = NO₂) assembles into supramolecular polymers. csic.es This illustrates how functional groups, analogous to the aldehydes in this compound, can direct the self-assembly process.

In the solid state, pyrazole-based coordination compounds also exhibit extensive hydrogen bonding. For example, in a manganese(II) complex incorporating 3,5-dimethylpyrazole (B48361), O-H···O, N-H···O, and C-H···O hydrogen bonds contribute to the stability of the layered assembly. mdpi.com The crystal structure of a cobalt(II) complex with the same pyrazole ligand is consolidated by hydrogen-bonding interactions involving coordinated carboxylate groups and water molecules. nih.gov The aldehyde groups in this compound can similarly participate in C-H···O interactions, which, although weaker than conventional hydrogen bonds, can play a crucial role in the stabilization of crystal packing. For instance, in the crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, molecules are linked by bifurcated C-H···(O,O) hydrogen bonds. nih.gov

π-π Stacking Interactions in Solid-State Materials

The aromatic pyrazole ring in this compound and its derivatives is capable of engaging in π-π stacking interactions, which are a significant non-covalent force in the formation of supramolecular architectures in the solid state. rsc.orgnih.gov These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of aromatic rings, play a crucial role in stabilizing the crystal packing of many organic and metal-organic compounds.

In pyrazole-based coordination compounds, π-π stacking interactions often work in concert with hydrogen bonding to direct the self-assembly process. A study of Mn(II) and Cu(II) complexes with 3,5-dimethylpyrazole revealed the presence of π-stacking interactions contributing to the stability of the crystal structures. mdpi.comresearchgate.net In the Mn(II) complex, π-stacking interactions with a binding energy of -8.5 kcal/mol were observed between coordinated benzoate rings. mdpi.com In a related Cu(II) complex, π-stacking was identified between the pyrazole ring and the double bond of a crotonate ligand. mdpi.com

Formation of Macrocyclic Polyaza Compounds from 1H-pyrazole-3,5-dicarbaldehyde

The dialdehyde (B1249045) functionality of 1H-pyrazole-3,5-dicarbaldehyde and its N-substituted derivatives, such as this compound, makes them ideal precursors for the synthesis of macrocyclic polyaza compounds through condensation reactions with polyamines. These reactions typically involve a [2+2] dipodal condensation, where two molecules of the dicarbaldehyde react with two molecules of a diamine to form a macrocyclic Schiff base.

Subsequent reduction of the imine bonds in the Schiff base macrocycle leads to the formation of the corresponding macrocyclic polyamine. This methodology has been successfully used to synthesize new macrocyclic polyaza compounds containing a 1-methylpyrazole (B151067) moiety in high yield. These macrocycles have shown the ability to form dinuclear complexes with metal ions such as copper and silver. The resulting macrocyclic Schiff bases and their reduced polyamine analogues are of interest for their potential applications in areas such as ion extraction and as ligands for the development of enzyme inhibitors.

The versatility of pyrazole C-3/C-5 carbaldehydes as building blocks extends to the creation of a wide array of heterocyclic structures, including Schiff base derivatives and their metal complexes. researchgate.net The reactivity of the aldehyde groups provides a straightforward entry into complex molecular architectures, and the resulting macrocycles are a testament to the utility of these pyrazole-based synthons in supramolecular chemistry.

Crystal Engineering Principles Applied to this compound Derivatives

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. rsc.org The principles of crystal engineering can be effectively applied to derivatives of this compound to control their self-assembly into specific supramolecular architectures. Key to this control is the strategic use of non-covalent interactions such as hydrogen bonding and π-π stacking.

The aldehyde groups of this compound offer specific sites for directed interactions. These groups can act as hydrogen bond acceptors and can also be used to form larger, more complex molecules through covalent synthesis, which then self-assemble in the solid state. The resulting derivatives, such as pyrazolyl-thiazoles, demonstrate the role of various non-covalent interactions, including halogen and chalcogen bonding, in directing the crystal structure. researchgate.net Computational methods like Hirshfeld surface analysis are valuable tools for visualizing and quantifying these intermolecular contacts, aiding in the rational design of new crystalline materials based on pyrazole derivatives. researchgate.net The application of these principles to derivatives of this compound opens up possibilities for creating novel materials with tailored solid-state properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid |

| 3,5-pyrazoledicarboxylic acid |

| 3,5-dimethylpyrazole |

| 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde |

| Benzene-1,3,5-tricarboxylic acid |

| Pyridine-2,6-dicarboxylic acid N-oxide |

Applications in Advanced Materials Science Excluding Prohibited Areas

Catalytic Applications of Coordination Polymers and MOFs

Coordination polymers and MOFs derived from pyrazole-based ligands are recognized for their potential as heterogeneous catalysts. Their high surface area, tunable porosity, and the presence of well-defined active sites make them superior to many traditional catalytic materials. nih.gov

Metal-organic frameworks constructed from pyrazolate ligands have demonstrated exceptional stability and catalytic efficiency in a variety of organic transformations. nih.gov For example, a copper-based MOF, PCN-300, which incorporates pyrazolate-functionalized porphyrin ligands, has been shown to be a robust heterogeneous catalyst for C-O cross-dehydrogenative coupling reactions. nih.gov This MOF exhibits remarkable recyclability, maintaining its catalytic activity for at least five cycles without a significant drop in yield. nih.gov The stability and activity of such pyrazolate-based MOFs underscore the potential of frameworks that could be synthesized from 1-Methyl-1H-pyrazole-3,5-dicarbaldehyde, likely after conversion of the aldehyde groups to carboxylates. The inherent stability of the pyrazole (B372694) ring contributes significantly to the robustness of the resulting MOF, a crucial feature for industrial catalytic applications. nih.gov

The catalytic performance of MOFs can be influenced by the choice of metal and the functional groups on the organic linker. For instance, aluminum pyrazole dicarboxylate MOFs, such as Al-3.5-PDA (also known as MOF-303), have been developed for the efficient and selective capture of formaldehyde (B43269), demonstrating the role of the pyrazole-dicarboxylate motif in creating specific binding and catalytic sites. researchgate.net This suggests that MOFs derived from this compound could be tailored for specific catalytic processes.

The catalytic activity of pyrazole-derived MOFs stems from the presence of various active sites. These can include coordinatively unsaturated metal sites, the metal nodes of the framework, and functional groups on the organic linkers themselves. rsc.org The pyrazole N-H group, when present, can act as a hydrogen-bond donor, influencing the substrate binding and transition state stabilization. nih.gov In materials derived from this compound, the methyl group at the N1 position precludes this specific interaction, but the nitrogen atoms at the 2-position of the pyrazole ring can still act as Lewis basic sites.

Furthermore, the aldehyde functionalities of this compound offer a direct route to introduce catalytic functions. For example, post-synthetic modification of the aldehyde groups could be used to anchor specific catalytic species. The synergy between different active sites within the framework can lead to enhanced catalytic performance in reactions such as Friedel-Crafts alkylations and Knoevenagel condensations. acs.orgcapes.gov.br

Table 1: Catalytic Applications of Pyrazole-Derived MOFs and Coordination Polymers

| Catalyst/MOF Name | Metal Center | Ligand Type | Catalytic Application | Key Findings | Reference |

|---|---|---|---|---|---|

| PCN-300 | Cu | Pyrazolate-functionalized porphyrin | C-O cross-dehydrogenative coupling | High stability, excellent recyclability, outperforms homogeneous catalysts. | nih.gov |

| Al-3.5-PDA (MOF-303) | Al | Pyrazole dicarboxylate | Formaldehyde capture | High efficiency and selectivity, reusable. | researchgate.net |

| rtl-[Cu(HIsa-az-dmpz)] | Cu | Azo-functionalized pyrazole-isophthalic acid | CO₂ uptake | Good CO₂ uptake capacity. | nih.gov |

| MOF-5 | Zn | Terephthalate | Friedel-Crafts alkylation | Efficient heterogeneous catalyst. | capes.gov.br |

Luminescent and Sensing Properties of Metal Complexes

Coordination complexes and polymers incorporating pyrazole-based ligands often exhibit interesting luminescent properties, making them suitable for applications in sensing and optical devices.

The photophysical properties of metal complexes are highly dependent on the nature of both the metal ion and the organic ligand. Lanthanide complexes are particularly known for their sharp, line-like emission bands and long luminescence lifetimes. nih.gov The pyrazole moiety can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light. nih.govresearchgate.net For instance, lanthanide complexes with 1,3-diketonates bearing pyrazole groups have been shown to be luminescent, with the triplet state energy of the ligand playing a crucial role in the sensitization of the metal ion's emission. researchgate.net

Complexes of d-block metals with pyrazole-containing ligands also display notable photophysical behavior. For example, a pyrazole-based sensor was found to exhibit a 20-fold increase in fluorescence emission at 480 nm in the presence of Zn²⁺ ions. nih.gov This "turn-on" fluorescence is a desirable feature for chemical sensors. The specific structure of this compound, with its potential for forming conjugated systems through Schiff base condensation, suggests that its metal complexes could possess interesting and tunable photoluminescent properties.

The ability to design ligands that selectively bind to specific analytes and produce a measurable optical response is the foundation of fluorescent chemical sensing. Pyrazole derivatives have been successfully employed in the development of fluorescent sensors for a variety of metal ions, including Zn²⁺, Cd²⁺, and Fe³⁺. nih.govscispace.com For example, a pyrazole-based sensor demonstrated a 30-fold increase in fluorescence at 465 nm specifically for Fe³⁺, with a very low limit of detection of 0.025 μM. nih.gov

The mechanism of sensing often involves the chelation of the metal ion by the pyrazole ligand, which alters the electronic structure of the molecule and, consequently, its fluorescence properties. nih.gov The aldehyde groups of this compound provide a convenient handle for creating more complex Schiff base ligands designed to be highly selective for particular analytes. The introduction of different functional groups via the aldehyde moieties can fine-tune the binding affinity and the photophysical response of the resulting sensor. nih.gov

Table 2: Fluorescent Sensing with Pyrazole-Based Compounds

| Sensor | Analyte | Response Type | Emission Wavelength (nm) | Key Features | Reference |

|---|---|---|---|---|---|

| Pyrazole 8 | Zn²⁺ | Turn-on | 480 | 20-fold fluorescence increase. | nih.gov |

| Pyrazole 9 | Fe³⁺ | Turn-on | 465 | 30-fold fluorescence increase, LoD of 0.025 μM. | nih.gov |

| Pyrazoline 1 | Cd²⁺ | Turn-on | 460 | More sensitive to Cd²⁺ than Zn²⁺. | scispace.com |

| Pyrazole derivative 5 | Cu²⁺ | Turn-off | - | Paramagnetic quenching, potential for cyanide sensing. | nih.gov |

Magnetic Properties of Coordination Compounds

The field of molecular magnetism explores the design of molecules and coordination polymers that exhibit interesting magnetic behaviors, such as single-molecule magnet (SMM) properties. uni-goettingen.dersc.org Pyrazole-based ligands have proven to be effective in constructing such materials. researchgate.netresearchgate.netnih.gov

The magnetic properties of coordination compounds are determined by the nature of the metal ions, the geometry of their coordination environment, and the magnetic exchange interactions mediated by the bridging ligands. Cobalt(II) coordination polymers with pyrazole-3,5-dicarboxylate ligands have been shown to exhibit structural transformations and interesting magnetic properties, including antiferromagnetic interactions between metal centers. researchgate.net In some cases, mononuclear cobalt(II) complexes with pyrazole-based ligands have demonstrated SMM behavior, which is characterized by a slow relaxation of magnetization. researchgate.net